Scientific Field: Analytical Chemistry
Summary of the Application: 3-Aminophenylboronic acid is used in the development of chemiresistive sensors for the detection of sugars.
Methods of Application or Experimental Procedures: The work involves the electrochemical polymerization of 3-aminophenylboronic acid in the presence of fluoride on the surface of single-walled carbon nanotubes (SWNTs).
Results or Outcomes: The optimized sensors showed a sensing response over a wide dynamic range of concentrations and a limit of detection of 2.92 mM for D-fructose and 3.46 mM for D-glucose.
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound notable for its oxadiazole ring fused with an aminophenyl group. This unique structure contributes to its distinctive chemical and physical properties, making it a subject of interest in various scientific fields. The molecular formula of this compound is C8H8N4O, and it has a molecular weight of approximately 176.18 g/mol. The presence of the oxadiazole ring enhances its potential as a bioactive molecule, influencing its reactivity and interaction with biological systems.
The biological activity of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is primarily attributed to its ability to interact with specific molecular targets. The aminophenyl group can form hydrogen bonds and engage in other interactions with biological molecules. Additionally, the oxadiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and proteins, leading to various biological effects such as anti-inflammatory and antimicrobial activities .
Several synthesis methods are employed for the preparation of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one:
The unique properties of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one make it suitable for various applications:
Research into the interaction studies of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one has shown that it can effectively bind to specific biological targets. Studies indicate that its mechanism involves forming hydrogen bonds and engaging in π-π stacking interactions with proteins or enzymes. Such interactions are crucial for understanding its potential therapeutic effects and guiding further drug design efforts .
Several compounds share structural similarities with 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Aminophenylacetic Acid | Lacks oxadiazole ring | Simpler structure; used in different biological contexts |
| 3-Aminophenylacetylene | Contains an acetylene group | Different reactivity profile due to triple bond |
| 3-Aminoacetophenone | Features a ketone group | Different functional group affecting reactivity |
The uniqueness of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one lies in its oxadiazole ring structure which imparts distinct electronic and steric properties not found in similar compounds. This structural feature enhances its potential applications in pharmaceuticals and material sciences compared to other derivatives that lack such characteristics .
The compound 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one represents a heterocyclic system characterized by a five-membered oxadiazole ring with an amino-substituted phenyl group at the 3-position. The molecular formula is C8H7N3O2 with a molecular weight of 177.16 g/mol [2]. The structure exhibits significant planarity within the oxadiazole ring system, which is fundamental to its aromatic character and stability.
The oxadiazole ring adopts a planar conformation with root-mean-square deviations typically less than 0.002 Å, as observed in related crystallographic studies [3] [4]. Bond length analysis reveals that the carbon-oxygen bonds within the oxadiazole ring range from 1.364 to 1.369 Å, while the carbon-nitrogen double bonds exhibit lengths of approximately 1.285 to 1.289 Å [4]. These bond lengths are nearly identical within experimental error, indicating significant resonance stabilization throughout the heterocyclic system.
Crystallographic analysis of related 1,2,4-oxadiazole derivatives demonstrates that the heterocyclic ring maintains consistent geometric parameters. The nitrogen-nitrogen bond within the oxadiazole ring typically measures 1.413-1.435 Å [5] [4], while the carbon-nitrogen bond connecting the oxadiazole to the phenyl substituent shows lengths around 1.328-1.337 Å [5]. These values are consistent with the aromatic character of the oxadiazole system.
Bond angle measurements indicate that the oxadiazole ring exhibits angles characteristic of aromatic five-membered heterocycles. The carbon-nitrogen-nitrogen angles typically range from 105.75° to 106.97°, demonstrating the geometric constraints imposed by the five-membered ring system [4]. The torsion angles within the oxadiazole ring are minimal, with values typically around 0.2-0.3°, confirming the planar nature of the heterocycle.
The orientation of the 3-aminophenyl substituent relative to the oxadiazole ring is a critical structural feature that influences the compound's electronic properties and potential biological activity. Crystallographic studies of related compounds reveal that the dihedral angle between the oxadiazole ring and the phenyl ring can vary considerably, ranging from 2.3° to 89° [6] [8]. This variability depends on the specific substitution pattern and crystal packing forces.
For meta-substituted aminophenyl derivatives, the phenyl ring typically adopts a twisted conformation relative to the oxadiazole plane. This twisting reduces the extent of π-conjugation between the two ring systems but may be favorable for certain biological interactions where spatial orientation is critical [9].
The conformational behavior of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is governed by several factors, including the inherent planarity of the oxadiazole ring, the position of the amino substituent, and intermolecular interactions in the solid state. The compound exhibits conformational flexibility primarily through rotation around the bond connecting the oxadiazole and phenyl rings.
The 1,2,4-oxadiazole ring maintains exceptional planarity due to its aromatic character and the delocalization of π-electrons throughout the five-membered heterocycle [10] [11]. This planarity is evidenced by the minimal torsion angles within the ring and the consistent bond lengths that indicate resonance stabilization. The aromatic character of the oxadiazole ring contributes to the overall stability of the molecular framework.
The planarity extends to the carbonyl group at the 5-position, which participates in the extended conjugation system. The C=O bond length in the oxadiazole-5(4H)-one system typically measures approximately 1.243 Å, indicating partial double-bond character due to resonance effects [5].
The presence of the amino group at the meta position of the phenyl ring introduces additional conformational considerations. The amino group can adopt different orientations relative to the phenyl ring plane, and its electron-donating properties influence the overall electronic distribution within the molecule [9]. The meta substitution pattern results in less direct conjugation with the oxadiazole system compared to para substitution, which may affect the compound's electronic properties and reactivity.
In the solid state, the compound can participate in various intermolecular interactions that influence its conformational preferences. Hydrogen bonding involving the amino group and the oxadiazole nitrogen atoms can create extended networks in the crystal lattice [12] [13]. These interactions typically involve N-H···N hydrogen bonds with distances ranging from 2.997 to 3.054 Å, which are characteristic of moderate-strength hydrogen bonds.
The planar nature of the oxadiazole ring also facilitates π-π stacking interactions between molecules, with typical centroid-centroid distances of approximately 3.746 Å [13]. These interactions contribute to the overall stability of the crystal structure and may influence the compound's physical properties.
The electronic structure of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is characterized by extensive delocalization within the oxadiazole ring and partial conjugation with the phenyl substituent. The aromatic character of the oxadiazole ring arises from the presence of six π-electrons distributed across the five-membered heterocycle, satisfying Hückel's rule for aromaticity [10] [14].
The molecular orbital structure of the compound reflects the aromatic nature of the oxadiazole ring and the extended conjugation system. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the oxadiazole ring, with some contribution from the phenyl substituent [15]. The energy gap between these orbitals influences the compound's electronic properties and potential reactivity.
The oxadiazole ring can be represented by multiple resonance structures that contribute to its overall stability and electronic properties. The formal positive charge on the nitrogen atoms and the partial negative charge on the oxygen atom create a polarized system that can participate in various chemical interactions. This electronic distribution is reflected in the bond lengths and angles observed in crystallographic studies.
The amino group at the meta position of the phenyl ring can also participate in resonance, though the meta substitution pattern limits the extent of direct conjugation with the oxadiazole system. This positioning may be advantageous for certain biological activities where specific electronic properties are required.
The structural features of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one directly influence its physicochemical properties, which are important for understanding its behavior in different environments and potential applications [16] [17].
The compound exhibits limited solubility in water, which is typical for compounds containing aromatic heterocycles with moderate polarity [18]. The presence of the amino group increases the hydrophilic character compared to unsubstituted derivatives, but the overall molecular structure remains predominantly hydrophobic. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used in pharmaceutical and materials science applications.
The oxadiazole ring system is known for its thermal stability, which is attributed to the aromatic character and strong bonding within the heterocycle [19] [20]. Thermal decomposition temperatures for related oxadiazole derivatives typically range from 200°C to over 300°C, depending on the specific substituents and molecular structure. This thermal stability makes oxadiazole derivatives suitable for applications requiring elevated temperatures.
The compound's spectroscopic properties reflect its electronic structure and conformational characteristics. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts for the oxadiazole ring carbons, typically appearing in the range of 167-176 ppm in 13C NMR spectra [9]. The amino group protons exhibit characteristic signals in 1H NMR spectroscopy, with chemical shifts influenced by the electronic environment and hydrogen bonding interactions.
Irritant